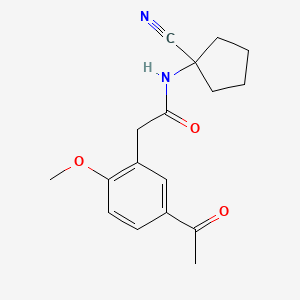

![molecular formula C15H23BrN4O2 B2405161 Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate CAS No. 2402830-44-6](/img/structure/B2405161.png)

Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

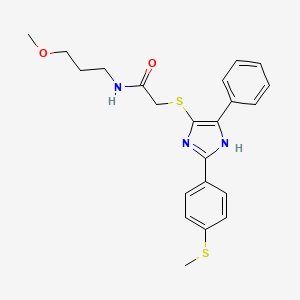

Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 2402830-44-6 . It has a molecular weight of 371.28 . It is in the form of oil .

Molecular Structure Analysis

The IUPAC Name of the compound is tert-butyl 3-(((5-bromopyrazin-2-yl)(methyl)amino)methyl)pyrrolidine-1-carboxylate . The InChI Code is 1S/C15H23BrN4O2/c1-15(2,3)22-14(21)20-6-5-11(10-20)9-19(4)13-8-17-12(16)7-18-13/h7-8,11H,5-6,9-10H2,1-4H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 371.28 . It is stored at a temperature of 4°C . The compound is in the form of oil .Scientific Research Applications

Synthesis and Chemical Studies

- Histamine H4 Receptor Ligands : Research shows that analogs like tert-butyl and pyrimidine rings are studied as ligands for the histamine H4 receptor, with potential applications in anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).

- Antibacterial Agents : Compounds incorporating tert-butyl and pyrrolidine structures have been synthesized and evaluated for their antibacterial activities, highlighting their potential in developing new therapeutic agents (Bouzard et al., 1992).

Pharmacological Research

- Dipeptidyl Peptidase-4 Inhibitors : A study demonstrated the metabolism of a compound containing tert-butyl and pyrrolidin-1-yl components in a hepatic microsomal system, indicating its potential in pharmaceutical research (Yoo et al., 2008).

- Renin Inhibitors : Investigations into tert-butyl substituted pyrimidine derivatives have been conducted to improve pharmacokinetic profiles while maintaining renin inhibitory activity, important for treating hypertension (Tokuhara et al., 2018).

Chemical Synthesis and Applications

- Pyrrole Synthesis : Research has been done on the synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, showing the compound's versatility in chemical synthesis (Herath & Cosford, 2010).

- Optical Isomers as Antilipidemic Agents : The synthesis of enantiomers of tert-butyl pyrrolidine derivatives has been explored for their potential as antilipidemic agents, demonstrating the compound's application in synthesizing therapeutic agents (Ohno et al., 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BrN4O2/c1-15(2,3)22-14(21)20-6-5-11(10-20)9-19(4)13-8-17-12(16)7-18-13/h7-8,11H,5-6,9-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUUQKSDHIXCAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C2=CN=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2405078.png)

![11,13-Dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2405082.png)

![1-ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2405086.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2405087.png)

![5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2405089.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2405099.png)

![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2405101.png)